2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
578699-29-3
VCID:
VC0369761
InChI:
InChI=1S/C12H14ClN5O2/c1-7-4-9(5-8(2)11(7)13)20-6-10(19)14-12-15-17-18(3)16-12/h4-5H,6H2,1-3H3,(H,14,16,19)
SMILES:
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NN(N=N2)C
Molecular Formula:
C12H14ClN5O2
Molecular Weight:
295.72g/mol
2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
CAS No.: 578699-29-3
Main Products
VCID: VC0369761
Molecular Formula: C12H14ClN5O2
Molecular Weight: 295.72g/mol
CAS No. | 578699-29-3 |
---|---|
Product Name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide |
Molecular Formula | C12H14ClN5O2 |
Molecular Weight | 295.72g/mol |
IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide |
Standard InChI | InChI=1S/C12H14ClN5O2/c1-7-4-9(5-8(2)11(7)13)20-6-10(19)14-12-15-17-18(3)16-12/h4-5H,6H2,1-3H3,(H,14,16,19) |
Standard InChIKey | YGDDMUIHNMWJBC-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NN(N=N2)C |
Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NN(N=N2)C |
PubChem Compound | 937675 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume